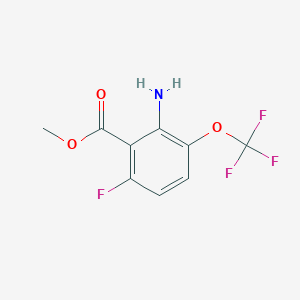
Methyl 2-amino-6-fluoro-3-(trifluoromethoxy)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-amino-6-fluoro-3-(trifluoromethoxy)benzoate is an organic compound that belongs to the class of aromatic esters. This compound is characterized by the presence of a trifluoromethoxy group (-OCF₃), an amino group (-NH₂), and a fluorine atom attached to the benzene ring. The trifluoromethoxy group is known for its electron-withdrawing properties, which can significantly influence the compound’s reactivity and biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-6-fluoro-3-(trifluoromethoxy)benzoate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Nitration: The starting material, methyl 2-fluoro-3-(trifluoromethoxy)benzoate, undergoes nitration to introduce a nitro group at the 6-position.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂).
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
化学反应分析
Types of Reactions
Methyl 2-amino-6-fluoro-3-(trifluoromethoxy)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the amino group.
Coupling Reactions: The trifluoromethoxy group can participate in coupling reactions such as Suzuki-Miyaura coupling, where it can form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Reducing Agents: Palladium on carbon (Pd/C) with hydrogen gas (H₂) for the reduction of nitro groups.
Oxidizing Agents: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) for oxidation reactions.
Coupling Reagents: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.
科学研究应用
Methyl 2-amino-6-fluoro-3-(trifluoromethoxy)benzoate has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Biological Studies: It is used in studies investigating the effects of trifluoromethoxy-substituted compounds on biological systems.
Material Science: The compound’s unique electronic properties make it useful in the development of advanced materials, such as organic semiconductors.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including agrochemicals and specialty chemicals.
作用机制
The mechanism of action of methyl 2-amino-6-fluoro-3-(trifluoromethoxy)benzoate involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors by increasing its lipophilicity and electron-withdrawing properties. This can lead to the modulation of biological pathways, such as inhibition of voltage-dependent sodium channels or interaction with neurotransmitter receptors.
相似化合物的比较
Similar Compounds
Methyl 2-amino-6-(trifluoromethoxy)benzoate: Similar structure but lacks the fluorine atom.
2-Amino-6-(trifluoromethoxy)benzoxazole: Contains a benzoxazole ring instead of a benzoate ester.
2-Fluoro-3-(trifluoromethyl)aniline: Similar trifluoromethyl group but lacks the ester functionality.
Uniqueness
Methyl 2-amino-6-fluoro-3-(trifluoromethoxy)benzoate is unique due to the combination of its trifluoromethoxy group, amino group, and fluorine atom. This combination imparts distinct electronic and steric properties, making it a valuable compound in various research applications.
属性
分子式 |
C9H7F4NO3 |
|---|---|
分子量 |
253.15 g/mol |
IUPAC 名称 |
methyl 2-amino-6-fluoro-3-(trifluoromethoxy)benzoate |
InChI |
InChI=1S/C9H7F4NO3/c1-16-8(15)6-4(10)2-3-5(7(6)14)17-9(11,12)13/h2-3H,14H2,1H3 |
InChI 键 |
UTUATSJBDLFOOY-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=C(C=CC(=C1N)OC(F)(F)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















